Cas no 2287273-88-3 (3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid)

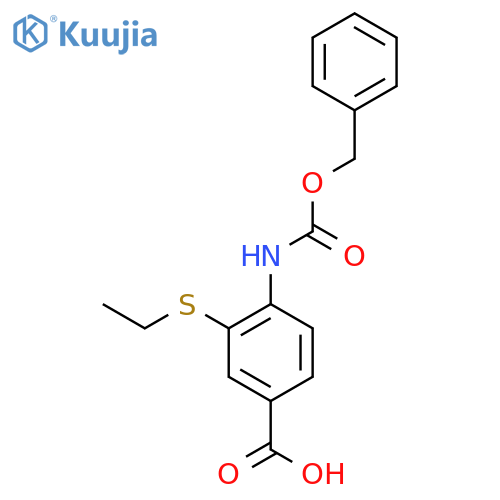

2287273-88-3 structure

商品名:3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid

3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-6747038

- 4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid

- 3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid

- 2287273-88-3

-

- インチ: 1S/C17H17NO4S/c1-2-23-15-10-13(16(19)20)8-9-14(15)18-17(21)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20)

- InChIKey: PXLGMMJOUNKAQQ-UHFFFAOYSA-N

- ほほえんだ: S(CC)C1C=C(C(=O)O)C=CC=1NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 331.08782920g/mol

- どういたいしつりょう: 331.08782920g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 398

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6747038-0.25g |

4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid |

2287273-88-3 | 95.0% | 0.25g |

$1209.0 | 2025-03-13 | |

| Enamine | EN300-6747038-5.0g |

4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid |

2287273-88-3 | 95.0% | 5.0g |

$3812.0 | 2025-03-13 | |

| Enamine | EN300-6747038-10.0g |

4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid |

2287273-88-3 | 95.0% | 10.0g |

$5652.0 | 2025-03-13 | |

| Enamine | EN300-6747038-0.05g |

4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid |

2287273-88-3 | 95.0% | 0.05g |

$1104.0 | 2025-03-13 | |

| Enamine | EN300-6747038-0.1g |

4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid |

2287273-88-3 | 95.0% | 0.1g |

$1157.0 | 2025-03-13 | |

| Enamine | EN300-6747038-0.5g |

4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid |

2287273-88-3 | 95.0% | 0.5g |

$1262.0 | 2025-03-13 | |

| Enamine | EN300-6747038-2.5g |

4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid |

2287273-88-3 | 95.0% | 2.5g |

$2576.0 | 2025-03-13 | |

| Enamine | EN300-6747038-1.0g |

4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid |

2287273-88-3 | 95.0% | 1.0g |

$1315.0 | 2025-03-13 |

3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

2287273-88-3 (3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid) 関連製品

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量